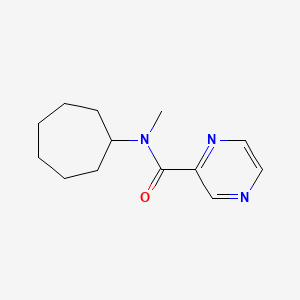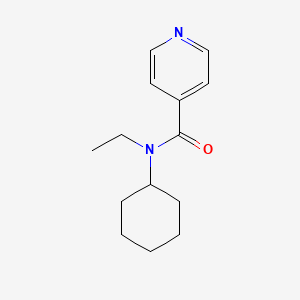
N-cyclohexyl-N-ethylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-ethylpyridine-4-carboxamide (CX-5461) is a small molecule inhibitor of RNA polymerase I transcription, which is the process responsible for the production of ribosomal RNA (rRNA). CX-5461 has been shown to have potential anticancer properties, particularly in hematological malignancies.
Mécanisme D'action
N-cyclohexyl-N-ethylpyridine-4-carboxamide inhibits RNA polymerase I transcription by binding to DNA and preventing the formation of the transcription initiation complex. This leads to a decrease in rRNA production and ultimately to the induction of nucleolar stress and apoptosis in cancer cells. N-cyclohexyl-N-ethylpyridine-4-carboxamide has also been shown to have other mechanisms of action, including the induction of DNA damage and the inhibition of DNA repair pathways.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces nucleolar stress, which leads to the activation of p53 and the induction of apoptosis. N-cyclohexyl-N-ethylpyridine-4-carboxamide has also been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. Additionally, N-cyclohexyl-N-ethylpyridine-4-carboxamide has been shown to inhibit DNA repair pathways, which can increase the sensitivity of cancer cells to other DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-N-ethylpyridine-4-carboxamide is its selectivity for cancer cells that have an overactive nucleolar stress response. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy. However, N-cyclohexyl-N-ethylpyridine-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, N-cyclohexyl-N-ethylpyridine-4-carboxamide is not yet widely available, which can make it difficult for researchers to obtain and use in their experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-ethylpyridine-4-carboxamide. One area of interest is the development of combination therapies that include N-cyclohexyl-N-ethylpyridine-4-carboxamide and other anticancer agents. This could potentially increase the efficacy of N-cyclohexyl-N-ethylpyridine-4-carboxamide and reduce the risk of resistance. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to N-cyclohexyl-N-ethylpyridine-4-carboxamide treatment. This could help to identify patients who are most likely to benefit from the drug and could improve patient outcomes. Finally, there is a need for further research into the long-term effects of N-cyclohexyl-N-ethylpyridine-4-carboxamide treatment, particularly in terms of potential side effects and the development of resistance.
Méthodes De Synthèse
N-cyclohexyl-N-ethylpyridine-4-carboxamide is synthesized through a multi-step process, starting with the reaction of 4-cyanopyridine with cyclohexylmagnesium bromide to form N-cyclohexyl-4-cyanopyridinium bromide. This intermediate is then reacted with ethylamine to form N-cyclohexyl-N-ethyl-4-cyanopyridinium bromide, which is subsequently reduced with sodium borohydride to form N-cyclohexyl-N-ethylpyridine-4-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-N-ethylpyridine-4-carboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have an overactive nucleolar stress response, which is a common feature of many types of cancer. N-cyclohexyl-N-ethylpyridine-4-carboxamide has been shown to be effective against hematological malignancies, including multiple myeloma, acute myeloid leukemia, and chronic lymphocytic leukemia. It has also shown promise in preclinical studies for the treatment of solid tumors, such as breast, ovarian, and pancreatic cancers.
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-16(13-6-4-3-5-7-13)14(17)12-8-10-15-11-9-12/h8-11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCISDWUIKOJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507641.png)
![(E)-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507650.png)
![N-[1-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B7507655.png)
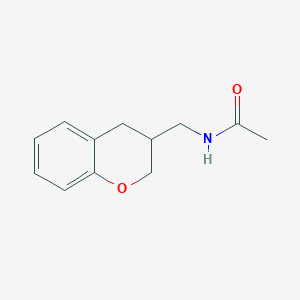

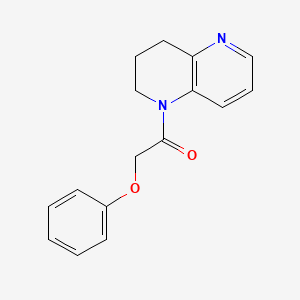
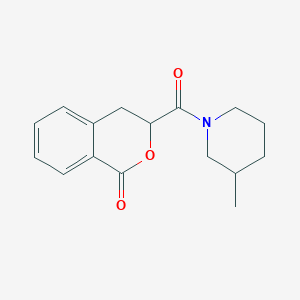
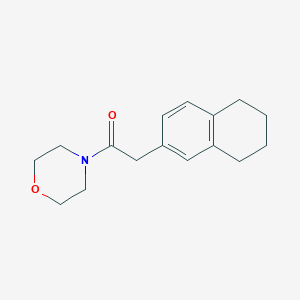
![2-Cyclopentyl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7507725.png)
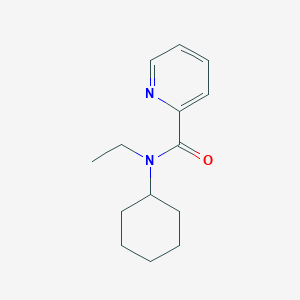
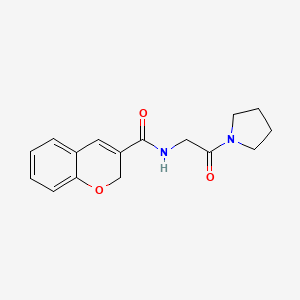
![[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B7507732.png)
